Bis(2-methylbutan-2-yl)phosphane
Description
Bis(2-methylbutan-2-yl)phosphane (abbreviated as BMPP in some contexts, though full chemical names are retained here per requirements) is a tertiary phosphane ligand characterized by two bulky 2-methylbutan-2-yl substituents bonded to a central phosphorus atom. This sterically demanding ligand is primarily utilized in coordination chemistry to stabilize low-coordinate metal centers and modulate reactivity in catalytic systems. Its steric bulk arises from the branched alkyl groups, which hinder close approach of other ligands or substrates, thereby influencing reaction pathways and selectivity.
Properties
CAS No. |
117790-01-9 |
|---|---|
Molecular Formula |
C10H23P |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
bis(2-methylbutan-2-yl)phosphane |
InChI |
InChI=1S/C10H23P/c1-7-9(3,4)11-10(5,6)8-2/h11H,7-8H2,1-6H3 |
InChI Key |
RSTLULSDHPYQIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)PC(C)(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylbutan-2-yl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphine with 2-methylbutylmagnesium bromide under anhydrous conditions can yield this compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
On an industrial scale, the production of tertiary phosphines like this compound involves similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylbutan-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or oxygen can be used for oxidation reactions.
Nucleophiles: Organolithium or Grignard reagents are common nucleophiles for substitution reactions.
Transition Metals: Palladium, platinum, and nickel are often used in coordination reactions.
Major Products Formed
Phosphine Oxides: Formed through oxidation.
Substituted Phosphines: Resulting from nucleophilic substitution.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
Bis(2-methylbutan-2-yl)phosphane has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which bis(2-methylbutan-2-yl)phosphane exerts its effects is primarily through its ability to donate electron density to metal centers in coordination complexes. This electron donation stabilizes the metal center and facilitates various catalytic processes. The phosphorus atom in the compound acts as a nucleophile, participating in reactions that form new bonds with electrophilic species .
Comparison with Similar Compounds
Comparison with Similar Phosphane Compounds
Phosphane ligands are classified based on their substituents (alkyl, aryl, amino, or hybrid groups), which dictate their electronic and steric profiles. Below is a comparative analysis of Bis(2-methylbutan-2-yl)phosphane with structurally related phosphanes:
Steric and Electronic Properties
Values inferred from analogous ligands.
Key Observations :
- Steric Effects : this compound’s branched alkyl groups confer greater steric protection than tris-2-pyridyl-phosphane or triphenylphosphane. This property is critical for stabilizing reactive intermediates in catalysis .
- Electronic Effects: Unlike push–pull ligands (e.g., bis(diethylamino)(pentafluorophenyl)phosphane ), this compound lacks electron-withdrawing groups, making it a weaker π-acceptor. Its electron-donating alkyl groups may enhance metal basicity, favoring oxidative addition steps.
Coordination Chemistry and Catalytic Performance
Phosphane ligands with bulky substituents are often employed to control metal coordination geometry. For example:
- Gold(I) Complexes : Bulky phosphanes like this compound may mimic the behavior of bis(diphenylphosphane)ethane (dppe) in gold(I) complexes, which exhibit antitumor activity by targeting enzymes like thioredoxin reductase (TrxR) . However, aryl phosphanes (e.g., triphenylphosphane) generally show higher cytotoxicity than alkyl analogs in gold-based anticancer agents .
- Copper Complexes: Flexible phosphanes such as bis(diethylamino)(pentafluorophenyl)phosphane adapt to trigonal-planar geometries in copper catalysts, enabling efficient azide/alkyne cycloadditions . This compound’s rigidity may limit such adaptability but could improve selectivity in sterically demanding reactions.
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